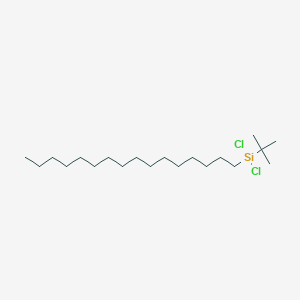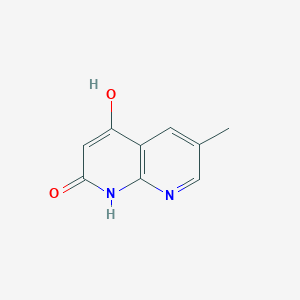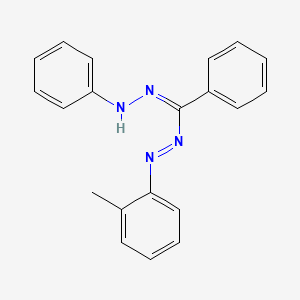
o-Tolyltetrazolium Red Formazan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Tolyltetrazolium Red Formazan: is an organic compound with the chemical formula C20H18N4. It is a red crystalline substance widely used as a redox indicator in biological and medical research. This compound is particularly known for its ability to be reduced by living cells to form a red formazan product, making it useful for assessing cell viability, metabolic activity, and mitochondrial function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolyltetrazolium Red Formazan typically involves the reaction of diazonium compounds with aldehyde hydrazones. The diazonium salts couple to the amine nitrogen in the hydrazone, leading to the formation of an intermediate that rearranges to produce the formazan . Another method involves the reaction of active methylene compounds with diazonium salts, forming an intermediate azo compound, which then yields the formazan under alkaline conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, such as temperature, pH, and reagent concentrations, to optimize the production of the desired formazan compound .
Chemical Reactions Analysis
Types of Reactions: o-Tolyltetrazolium Red Formazan undergoes various chemical reactions, including:
Reduction: It is reduced by dehydrogenases and reductases in living cells to form a red formazan product.
Oxidation: The compound can be oxidized to its colorless tetrazolium salt form by oxidizing agents such as mercuric oxide, nitric acid, and potassium permanganate.
Substitution: It can undergo substitution reactions with silylenes, leading to the formation of new compounds.
Common Reagents and Conditions:
Reduction: Commonly involves biological reductases and dehydrogenases under physiological conditions.
Oxidation: Utilizes strong oxidizing agents like mercuric oxide and nitric acid under controlled conditions.
Substitution: Involves silylenes and other reactive species under specific conditions.
Major Products:
Scientific Research Applications
o-Tolyltetrazolium Red Formazan has diverse applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions and assays.
Biology: Employed to assess cell viability, metabolic activity, and mitochondrial function in cell biology studies.
Medicine: Utilized in medical research to study cellular responses and screen for respiratory chain defects.
Industry: Applied in the development of dyes and imaging agents due to its intense color and redox properties.
Mechanism of Action
The mechanism of action of o-Tolyltetrazolium Red Formazan involves its reduction by dehydrogenases and reductases in living cells. The compound accepts electrons from low potential cofactors, leading to the formation of the red formazan product. This reduction process is often used to assess the functionality of the mitochondrial respiratory chain and other cellular metabolic activities .
Comparison with Similar Compounds
Triphenyltetrazolium Chloride (TTC): Another tetrazolium salt used as a redox indicator in biological assays.
Nitroblue Tetrazolium (NBT): Used to detect superoxide production in cells.
Methylthiazolyldiphenyl-tetrazolium Bromide (MTT): Commonly used in cell viability assays.
Uniqueness: o-Tolyltetrazolium Red Formazan is unique due to its specific reduction properties and intense red color, making it particularly useful for visualizing and quantifying cellular metabolic activities. Its ability to form stable red formazan products under physiological conditions sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H18N4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21-18-13-6-3-7-14-18/h2-15,21H,1H3/b23-20-,24-22? |
InChI Key |
KSUKLVGDPSNHPH-MXRPJFMNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=N/C(=N\NC2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)

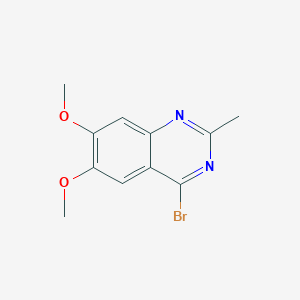
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
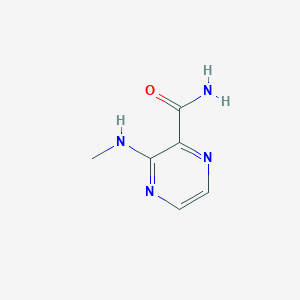
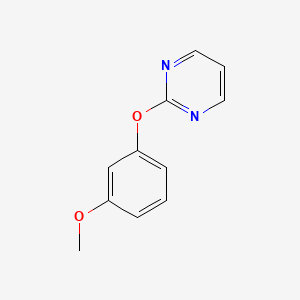

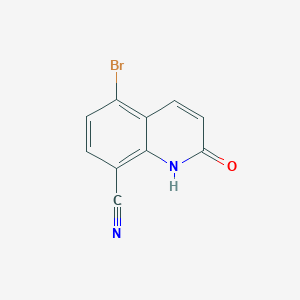
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
